Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate is a sulfonamide-functionalized piperidine derivative characterized by a chloromethyl group attached to the sulfonyl moiety and an ethyl ester at the 3-position of the piperidine ring. These compounds are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and piperidine carboxylates under basic conditions .
Properties
Molecular Formula |
C9H16ClNO4S |
|---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
ethyl 1-(chloromethylsulfonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C9H16ClNO4S/c1-2-15-9(12)8-4-3-5-11(6-8)16(13,14)7-10/h8H,2-7H2,1H3 |
InChI Key |
NOLFXJWUBMISBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chloromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Sulfonyl Group
The sulfonyl substituent significantly influences the electronic, steric, and reactivity profiles of these compounds. Key analogs and their properties are summarized below:
Table 1: Comparison of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate with Analogs
*Molecular weights calculated from molecular formulas in referenced evidence.
Key Observations:
Reactivity :
- The chloromethyl sulfonyl group in the target compound is expected to exhibit higher electrophilicity compared to aryl sulfonyl analogs (e.g., 4-chlorophenyl), making it more reactive in nucleophilic substitution or elimination reactions. This contrasts with aryl sulfonyl groups, which stabilize negative charge through resonance .
- Chlorosulfonyl analogs (e.g., ) are highly reactive intermediates but lack stability, whereas chloromethyl sulfonyl derivatives may balance reactivity with improved handling.
Physical Properties: Aryl sulfonyl derivatives (e.g., 4-chlorophenyl) often exhibit higher melting points due to increased crystallinity (e.g., 64–67°C for methyl 1-(3,4-dimethoxyanthraquinonyl)sulfonyl piperidine carboxylate ). Chloromethyl sulfonyl analogs may display lower melting points owing to reduced planarity.
Biological Activity :
- Analogs with 4-chlorobenzyl or heterocyclic sulfonyl groups (e.g., ) demonstrate antiviral and enzyme-inhibitory activity. The chloromethyl group’s reactivity could enhance covalent binding to biological targets but may also increase toxicity risks .
Challenges:
- Chloromethyl sulfonyl chloride may require controlled conditions to avoid hydrolysis or side reactions.
Biological Activity
Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis and Structure
The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by the introduction of the chloromethylsulfonyl and ethyl carboxylate groups. The compound's structure is characterized by the presence of a piperidine ring, which is known for its versatility in drug design.
Inhibitory Activity
Recent studies have evaluated the biological activity of various piperidine derivatives, including those similar to this compound. One notable study highlighted that certain piperidine derivatives exhibited potent inhibitory activity against cathepsin K (Cat K), an enzyme implicated in bone resorption. The lead compound from this study showed an IC50 value of 13.52 µM, indicating strong potential as an anti-bone resorption agent .
Table 1: Cat K Inhibitory Activities of Piperidine Derivatives
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| F-12 | 13.52 | Lead compound |
| H-9 | 20.46 | Comparable to MIV-711 |
| H-11 | 25.00 | Moderate activity |
| H-12 | 30.00 | Moderate activity |
Molecular docking studies have suggested that these compounds interact with specific pockets within the Cat K active site, enhancing their inhibitory effects. The introduction of substituents such as benzylamine has been shown to improve binding affinity and specificity .
Anti-Bone Resorption Activity
In vitro assays demonstrated that compounds derived from piperidine structures, including those related to this compound, significantly reduced the concentration of CTX-I, a marker for bone resorption, in treated cell cultures. For instance, compound H-9 reduced CTX-I levels to 20.46 ± 3.67 nM, comparable to the positive control MIV-711 .
GABA Uptake Inhibition
Another area of research focused on the inhibitory effects on gamma-aminobutyric acid (GABA) uptake. Compounds similar to this compound showed promising results in inhibiting GAT1 (GABA transporter), with some derivatives exhibiting up to 496-fold higher potency than existing GABA uptake inhibitors like nipecotic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
